molecular formula C6H9N3 B2385043 N-ethylpyrimidin-5-amine CAS No. 1368022-07-4

N-ethylpyrimidin-5-amine

Cat. No.: B2385043
CAS No.: 1368022-07-4
M. Wt: 123.159
InChI Key: MGSZTYJMTSIONZ-UHFFFAOYSA-N
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Description

N-ethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . Its structure features a pyrimidine ring, a key heterocycle in medicinal chemistry, substituted with an ethylamino group at the 5-position. The compound is characterized by the SMILES notation CCNC1=CN=CN=C1 . As a pyrimidine derivative, this amine is primarily valued in research as a chemical building block or synthetic intermediate . Pyrimidine-based structures are fundamental scaffolds in drug discovery . While specific biological activity data for this compound is not widely reported in the available literature, structurally related 2,4-diaminopyrimidine compounds are known to be investigated for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) in therapeutic research areas such as antimalarial development . The primary research applications for this compound likely include use in: • Medicinal Chemistry : Serving as a precursor in the synthesis of more complex molecules for biological screening. • Chemical Synthesis : Acting as an intermediate for constructing functionalized pyrimidines, which are privileged structures in agrochemical and pharmaceutical manufacturing. • Materials Science : Exploration as an organic building block for novel materials. Handling and Safety : Researchers should handle all chemicals with appropriate precautions. Refer to the material safety data sheet (MSDS) for specific hazard and handling information. Note : This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZTYJMTSIONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Ethylpyrimidin 5 Amine and Its Derivatives

General Synthetic Strategies for Pyrimidine (B1678525) Amines

The synthesis of pyrimidine amines is a cornerstone of heterocyclic chemistry, driven by their prevalence in biologically significant molecules. Methodologies range from traditional heating to modern catalytic and energy-efficient techniques.

Traditional methods for pyrimidine synthesis often involve the condensation of reactants, such as chalcones with guanidine (B92328) hydrochloride, in an alkaline medium under reflux for several hours. ijprajournal.com This conventional heating approach, while effective, is often characterized by long reaction times and potentially lower yields. ijprajournal.com

In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. ijprajournal.comorientjchem.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times—often from hours to mere minutes. ijprajournal.comorientjchem.org For instance, the synthesis of fused pyrimidine derivatives that takes 12 hours under conventional reflux can be completed in just 20 minutes using microwave irradiation. orientjchem.org This acceleration is a common feature across various pyrimidine syntheses. ijprajournal.comresearchgate.net

The benefits of microwave-assisted methods extend beyond speed; they often result in higher product yields and are considered more environmentally friendly ("green chemistry") due to increased energy efficiency and the potential to use less solvent. ijprajournal.commdpi.com The synthesis of various pyrimidine derivatives, including fused systems and indole-substituted pyrimidines, has been shown to be more efficient under microwave conditions compared to conventional heating or grinding methods. mdpi.combohrium.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Feature Conventional Method Microwave-Assisted Method Source(s)
Reaction Time Hours (e.g., 2-12 hours) Minutes (e.g., 2-20 minutes) ijprajournal.comorientjchem.org
Yield Generally lower to moderate Often higher researchgate.netmdpi.com
Energy Efficiency Lower Higher ijprajournal.com
Environmental Impact Larger solvent volumes, longer energy use Greener, reduced time and energy mdpi.com

Catalysis plays a pivotal role in modern pyrimidine synthesis, enabling complex constructions with high efficiency and selectivity. Various catalysts, including transition metals and organocatalysts, are employed.

Copper-catalyzed reactions are considered a powerful tool for constructing pyrimidines. mdpi.com For example, a copper-catalyzed tandem reaction involving trichloroacetonitrile, guanidine, sulfonyl azides, and terminal alkynes can produce sulfonamide pyrimidine derivatives in high yields. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also extensively used. mdpi.comnih.gov The Suzuki reaction allows for the formation of carbon-carbon bonds, for instance, by coupling pyrimidine halides with boronic acids to introduce aryl or other substituents. mdpi.com The Sonogashira reaction is effective for alkynylating acid chlorides, providing a pathway to alkynone intermediates that can be used in subsequent one-pot, three-component pyrimidine syntheses. nih.gov Furthermore, the Buchwald-Hartwig amination protocol, using a palladium catalyst with a specific ligand like Xantphos, is a key method for synthesizing N-arylpyrimidin-2-amines from 2-chloropyrimidines. mdpi.com

Organocatalysis offers a metal-free alternative. Catalysts like L-proline and its derivatives have been successfully used in multicomponent reactions to synthesize fused pyrimidine systems. acs.org For example, L-proline nitrate, an ionic liquid catalyst, has been shown to be effective in the Biginelli reaction to produce pyrimidine derivatives, with methanol (B129727) being the optimal solvent. japsonline.com

Specific Synthesis of N-Ethylpyrimidin-5-amine and its Isomers

While general strategies provide a framework, the synthesis of specific isomers like this compound requires tailored approaches, often involving multi-step sequences and key intermediates.

A direct, one-step synthesis for this compound is not prominently described in the literature. A plausible and common strategy in medicinal chemistry involves a multi-step process starting from a more reactive pyrimidine core. The synthesis of the intermediate 4,6-dichloro-N-ethylpyrimidin-5-amine is a critical first step (see 2.2.2). researchgate.net Following the successful synthesis of this dichlorinated intermediate, a subsequent dehalogenation step would be required to yield the target compound, this compound. This reduction can typically be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or other standard reducing agents, a fundamental transformation in organic synthesis.

The compound 4,6-dichloro-N-ethylpyrimidin-5-amine is a valuable intermediate due to the reactivity of its chlorine atoms, which can be displaced in subsequent reactions. Its synthesis is generally achieved through nucleophilic aromatic substitution (SNAr).

One reported method involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with ethylamine (B1201723). researchgate.net In this reaction, primary aliphatic amines like ethylamine selectively displace the sulfone group at the C2 position. However, to achieve substitution at the C5-amino position, a different starting material is necessary.

A more direct approach involves reacting a suitable precursor like 5-amino-4,6-dichloropyrimidine (B16409) with an ethylating agent, or by constructing the ring with the ethylamine moiety already present. A typical laboratory synthesis involves reacting an appropriate pyrimidine electrophile with ethylamine. For example, reacting 4,6-dichloropyrimidine (B16783) derivatives with ethylamine, often in a solvent like ethanol (B145695) and under controlled pH, can yield the desired product. The reaction of 4,6-dichloro-N-ethylpyrimidin-2-amine with ethylamine in THF at low temperatures is another documented procedure that yields the corresponding 2-amino derivative. researchgate.net

The synthesis of other isomers of ethylpyrimidinamine follows distinct pathways determined by the position of the ethyl and amino groups.

N-Ethylpyrimidin-2-amine: This isomer is synthesized by reacting 2-chloropyrimidine (B141910) with ethylamine. A high-temperature coupling of a secondary amine with 2-chloro-5-ethylpyrimidine (B53079) has been used to afford a tertiary amine derivative, indicating the reactivity of the 2-chloro position towards amination. acs.org The ligand itself, N-ethylpyrimidin-2-amine, has been used in coordination chemistry, where it was prepared and then reacted with copper acetate (B1210297) in acetonitrile. nih.goviucr.org

2-Ethylpyrimidin-5-amine (B1373472): The synthesis of this isomer, where the ethyl group is directly attached to the pyrimidine ring at position 2, involves building the heterocyclic ring from appropriate precursors. A common method includes the condensation of a molecule containing the ethyl group, such as ethyl acetoacetate, with guanidine to form the pyrimidine ring, followed by a separate chemical step to introduce the amine group at the 5-position. This amination might be achieved through nitration of the pyrimidine ring followed by reduction.

Table 2: Summary of Synthetic Approaches for Ethylpyrimidinamine Isomers

Compound Precursor(s) Key Reaction Type Reagents/Conditions Source(s)
4,6-Dichloro-N-ethylpyrimidin-5-amine 4,6-Dichloropyrimidine derivative Nucleophilic Substitution Ethylamine, Ethanol, controlled pH
N-Ethylpyrimidin-2-amine 2-Chloropyrimidine Nucleophilic Substitution Ethylamine acs.org
2-Ethylpyrimidin-5-amine Ethyl acetoacetate, Guanidine Ring Formation / Amination 1. Condensation (e.g., NaOEt) 2. Nitration/Reduction

Advanced Synthetic Approaches for Functionalized N-Ethylpyrimidine Derivatives

The synthesis of functionalized pyrimidine scaffolds, which are central to many biologically active compounds, has evolved significantly. Modern approaches prioritize efficiency, diversity, and scalability, moving beyond traditional, often harsh, synthetic routes.

A prime example of advanced synthetic development is the production of P218 (3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid), a clinical candidate. researchgate.net Early synthetic methods for P218 were hampered by low yields, the use of hazardous reagents like phosphorus oxychloride (POCl₃), and procedurally challenging steps that made large-scale production difficult and costly. researchgate.netthieme-connect.com

To overcome these limitations, a practical and scalable, decagram-scale synthetic route was developed. researchgate.net This optimized process represents a significant improvement for manufacturing and further studies. thieme-connect.com A key intermediate, 2,4-diamino-6-ethyl-5-hydroxypyrimidine, is central to this improved synthesis. thieme-connect.com The new route features simplified operations and efficient, chromatography-free purification methods, which are crucial for large-scale production. researchgate.netthieme-connect.comthieme-connect.com

Furthermore, this research provided the first reported synthesis of P218-OH, a hydroxylated metabolite of P218. researchgate.net The synthesis of P218-OH was achieved by modifying the newly developed route for the parent compound, starting from 4-(benzyloxy)phenol and proceeding through a 12-step reaction that incorporates the key pyrimidine intermediate. thieme-connect.com The final hydrolysis step to yield P218-OH hydrochloride was achieved in 72% yield. thieme-connect.com

Table 1: Comparison of Synthetic Approaches for P218

FeaturePrevious MethodsOptimized Method
Scale Lab-scaleDecagram-scale researchgate.net
Yield Low overall yields thieme-connect.comImproved yields thieme-connect.com
Purification Extensive purification thieme-connect.comChromatography-free thieme-connect.com
Reagents Use of hazardous reagents (e.g., POCl₃) thieme-connect.comAvoidance of hazardous reagents researchgate.net
Procedures Complex and challenging researchgate.netPractical and simple operations thieme-connect.com

Multi-component reactions (MCRs) and cascade transformations are powerful strategies for rapidly constructing complex molecular scaffolds like pyrimidines from simple precursors in a single operation. nih.govfrontiersin.org These methods are highly valued for their atom economy, efficiency, and ability to generate diverse molecular libraries. frontiersin.org

An efficient one-pot, three-component cascade reaction has been developed for the synthesis of 5-sulfenylated and 5-selenylated 2,4-disubstituted pyrimidines. acs.org This method involves the reaction of enaminones, amidines, and thio/seleno-benzenesulfonates and notably proceeds without any external catalysts, metals, oxidants, or bases, making it a greener process. acs.org The reaction demonstrates good functional group tolerance and high site selectivity. acs.org

Biocatalytic cascades offer another advanced approach, utilizing enzymes to perform sequential reactions in one pot. nih.gov These enzymatic routes are being explored for the synthesis of various nucleoside analogs, which contain pyrimidine cores, and are noted for overcoming challenges associated with chemical synthesis, such as the need for harsh conditions and extensive protecting group chemistry. tugraz.at For instance, cascades involving enzymes like ribokinase (RK), phosphopentomutase (PPM), and nucleoside phosphorylase (NP) have proven promising for creating modified nucleosides. nih.gov

The functionalization of the pyrimidine ring through the introduction of various substituents is critical for tuning the properties of the final compound.

Halogenation: The introduction of halogens, such as iodine, onto the pyrimidine ring is a key step in enabling further modifications, like cross-coupling reactions. For example, 2,4-diamino-6-ethyl-5-iodopyrimidine was synthesized by treating 2,4-diamino-6-ethylpyrimidine with a solution of iodine monochloride (ICl) in methanol. nih.gov This iodinated intermediate is a versatile precursor for creating more complex derivatives. nih.gov

Amination: Amines can be introduced onto the pyrimidine scaffold, often via nucleophilic substitution of a halogenated precursor. The amination of 2-chloro-5-ethylpyrimidine with 2-methyl-2-phenylpropanamine has been studied, noting the importance of using specific bases to buffer the HCl formed during the reaction, which is essential for both the reaction's progression and the stability of the final product. researchgate.net Microwave-assisted amination of 6-chloropurine (B14466) derivatives (structurally related to chloropyrimidines) in water has been developed as a green chemistry protocol, often resulting in good yields and simplifying purification. researchgate.net

Thiolation: The introduction of sulfur-containing functional groups can be achieved through various methods. As mentioned previously, a three-component reaction can directly yield 5-sulfenylated pyrimidines. acs.org Additionally, metal-catalyzed thiolation reactions can be employed to prepare sulfur-substituted derivatives from appropriate precursors. google.com

Table 2: Examples of Functionalization Reactions on Pyrimidine Rings

TransformationReagent Example(s)Precursor ExampleProduct Type
Halogenation Iodine monochloride (ICl) nih.gov2,4-Diamino-6-ethylpyrimidine nih.gov5-Iodopyrimidine
Amination Various amines, i-Pr₂NEt (base) researchgate.net2-Chloro-5-ethylpyrimidine researchgate.netN-substituted pyrimidine-amine
Thiolation Thio-benzenesulfonates acs.orgEnaminones, Amidines acs.org5-Sulfenylated pyrimidine

Considerations in Synthetic Pathway Optimization for this compound Analogs

Optimizing synthetic pathways is crucial for transitioning a compound from laboratory-scale discovery to large-scale manufacturing. Key goals include enhancing yield and purity while ensuring the process is safe and environmentally sound. nih.govresearchgate.net

Maximizing yield and purity is a primary objective in fine chemical synthesis. azom.com In the development of pyrimidine derivatives, several strategies can be employed. The optimized synthesis of P218, for example, achieved higher yields and purity by redesigning the entire route and implementing a chromatography-free workup, which is highly advantageous for scaling up. thieme-connect.comthieme-connect.com

For other challenging pyrimidine syntheses, reaction conditions can be fine-tuned. In one case, the synthesis of certain pyrimidinone analogues with electron-rich benzoic acids gave low yields. nih.gov The process was optimized by using lithium bis(trimethylsilyl)amide (LiHMDS) to preactivate a primary amine, which provided yields sufficient for biological testing. nih.gov

Purification strategies are also critical. For a piperazinyl pyrimidine intermediate, an efficient method for removing by-products involved converting the product to an oxalate (B1200264) salt, which could be easily purified before being converted back to the freebase, achieving a purity level of over 99%. nih.gov Advanced equipment, such as Agitated Nutsche Filter Dryers (ANFD), can also significantly improve the isolation of solid products, boosting both yield and purity by minimizing product transfers and enabling efficient drying. azom.com Furthermore, sustainable techniques like microwave or ultrasound irradiation have been shown to dramatically improve reaction rates and yields, sometimes allowing for product isolation without further purification steps. acs.org

Modern synthetic chemistry emphasizes the principles of green chemistry, which include minimizing or eliminating the use of hazardous substances. nih.govresearchgate.net A significant achievement in the scalable synthesis of the P218 scaffold was the successful avoidance of toxic reagents like phosphorus oxychloride (POCl₃), which was a drawback of earlier methods. researchgate.netthieme-connect.com

The development of catalyst-free MCRs, such as the one-pot method for 5-sulfenylated pyrimidines, is another example of a greener approach, as it eliminates the need for potentially toxic metals and harsh oxidants. acs.org The choice of solvent is also a key consideration. Moving reactions from traditional organic solvents to water, as demonstrated in the microwave-assisted amination of chloropurine derivatives, represents a significant step toward a more environmentally friendly protocol. researchgate.net Such strategies not only improve the safety profile of a synthesis but can also reduce costs associated with waste disposal.

Structural Characterization and Elucidation of N Ethylpyrimidin 5 Amine Compounds

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in the elucidation of molecular structures. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding the atomic composition and bonding arrangement within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of N-ethylpyrimidin-5-amine, characteristic signals corresponding to the ethyl group and the pyrimidine (B1678525) ring protons are observed. For ethyl-substituted pyrimidines, the methyl (CH₃) protons typically appear as a triplet in the range of δ 1.2–1.4 ppm, while the methylene (B1212753) (CH₂) protons present as a quartet around δ 2.5–3.0 ppm. The protons on the pyrimidine ring itself resonate further downfield, generally between δ 8.0 and 9.0 ppm. For instance, in a related compound, 2-N-ethylaminopyrimidine, the pyrimidine ring protons at positions C4 and C6 appear as a doublet at δ 8.26 ppm, and the C5 proton shows as a triplet at δ 6.51 ppm. semanticscholar.org The N-H proton of the amine group gives a broad signal, exemplified by a peak at δ 5.11 ppm in 2-N-ethylaminopyrimidine. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-N-ethylaminopyrimidine, the pyrimidine ring carbons C2, C4, and C6 resonate at δ 162.29 ppm and δ 158.01 ppm, respectively, while the C5 carbon appears at δ 110.37 ppm. semanticscholar.org The ethyl group carbons, Cα and Cβ, are observed at δ 36.23 ppm and δ 14.89 ppm, respectively. semanticscholar.org In derivatives such as 6-ethylpyrimidine-2,4-diamine (B1331432), the pyrimidine carbons are found at δ 169.5, 164.7, and 163.2 ppm, with the C5 carbon at δ 91.9 ppm. thieme-connect.com The ethyl group carbons in this molecule resonate at δ 29.8 ppm (CH₂) and δ 12.7 ppm (CH₃). thieme-connect.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Compounds

Compound Nucleus Chemical Shift (δ, ppm)
2-N-Ethylaminopyrimidine semanticscholar.org ¹H 8.26 (d, 2H, pyrimidine C4, C6), 6.51 (t, 1H, pyrimidine C5), 5.11 (b, 1H, N-H), 3.46 (q, 2H, ethyl Cα), 1.24 (t, 3H, ethyl Cβ)
¹³C 162.29 (pyrimidine C2), 158.01 (pyrimidine C4, C6), 110.37 (pyrimidine C5), 36.23 (ethyl Cα), 14.89 (ethyl Cβ)
6-Ethylpyrimidine-2,4-diamine thieme-connect.com ¹H 6.08 (s, 2H), 5.69 (s, 2H), 5.56 (s, 1H), 2.26 (q, J=7.6 Hz, 2H), 1.08 (t, J=7.6 Hz, 3H)

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition.

For this compound, the predicted monoisotopic mass is 123.07965 Da. uni.lu HRMS analysis of related compounds confirms their molecular formulas. For example, the [M+H]⁺ ion for 2-ethylpyrimidin-5-amine (B1373472) (C₆H₁₀N₃) has a calculated mass of 124.0876 and was found to be in close agreement experimentally. Similarly, for 6-ethylpyrimidine-2,4-diamine (C₆H₁₀N₄), the calculated [M+H]⁺ is 139.0984, with an experimental value of 139.0987. thieme-connect.com The fragmentation patterns observed in the mass spectrum can also yield valuable structural information.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 124.08693 123.1
[M+Na]⁺ 146.06887 131.0
[M-H]⁻ 122.07237 124.0
[M+NH₄]⁺ 141.11347 142.4
[M+K]⁺ 162.04281 129.6
[M+H-H₂O]⁺ 106.07691 115.8
[M+HCOO]⁻ 168.07785 147.1
[M+CH₃COO]⁻ 182.09350 172.4

Data obtained from predicted values using CCSbase. uni.lu

Crystallographic Analysis of this compound Derivatives

While spectroscopic techniques provide invaluable data on molecular structure, single-crystal X-ray diffraction (SC-XRD) offers the most definitive and detailed picture of a molecule's three-dimensional arrangement in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique that provides precise atomic coordinates, bond lengths, and bond angles of a crystalline compound. This allows for the unambiguous determination of the molecular structure and conformation.

The crystal structures of several this compound derivatives have been determined using SC-XRD. For instance, the structure of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-acetamidobenzoate was solved, revealing a monoclinic crystal system. nih.gov Similarly, the related 2-propanamidobenzoate salt also crystallizes in a monoclinic system. nih.gov The X-ray crystal structure of the ethanesulfonic acid salt of an N-methylbenzylamino-substituted 2,4-diamino-6-ethylpyrimidine has also been determined to aid in molecular modeling studies. nih.gov In the case of tetra-μ-acetato-κ⁸O:O′-bis[(N-ethylpyrimidin-2-amine)copper(II)], the compound crystallizes in the triclinic system. iucr.org

Table 3: Crystallographic Data for Selected this compound Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-acetamidobenzoate nih.gov C₁₂H₁₄ClN₄⁺·C₉H₈NO₃⁻ Monoclinic P2₁/c 25.226 9.0666 20.688 113.400 4342.5 8
2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-propanamidobenzoate nih.gov C₁₂H₁₄ClN₄⁺·C₁₀H₁₀NO₃⁻ Monoclinic P2₁/c 22.144 9.4915 21.844 99.071 4533.7 8

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structures of this compound derivatives, hydrogen bonding plays a significant role in stabilizing the crystal packing. For example, in 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium salts, N—H⋯O hydrogen bonds are observed between the pyrimidine ring and the carboxylate group of the counter-ion, often forming characteristic ring motifs. nih.govnih.gov Dimeric structures can also be formed through N—H⋯N interactions. nih.gov Intramolecular hydrogen bonds, such as N—H⋯O, can also influence the molecular conformation. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-N-Ethylaminopyrimidine
6-Ethylpyrimidine-2,4-diamine
2-Ethylpyrimidin-5-amine
2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-acetamidobenzoate
2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-propanamidobenzoate
Tetra-μ-acetato-κ⁸O:O′-bis[(N-ethylpyrimidin-2-amine)copper(II)]

Hirshfeld Surface Analysis and Void Analysis in Crystalline Structures

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and significance of various noncovalent contacts that stabilize the crystal packing. nih.govbiointerfaceresearch.com For pyrimidine derivatives, this analysis is crucial for understanding the supramolecular assembly directed by interactions such as hydrogen bonds and π-π stacking. nih.govnih.gov

The analysis involves generating a three-dimensional surface around a molecule, colored according to different properties. A key property mapped is the normalized contact distance (dnorm), which uses a red-white-blue color scale. Red spots highlight intermolecular contacts shorter than the van der Waals (vdW) radii, indicating close interactions like hydrogen bonds. biointerfaceresearch.comnih.gov White areas represent contacts approximately equal to the vdW separation, and blue regions signify distances longer than the vdW radii. researchgate.net

The shape index and curvedness are other properties mapped onto the Hirshfeld surface. The shape index is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangular regions. nih.gov These interactions, along with hydrogen bonds, are fundamental in directing the self-assembly of molecules into well-defined crystal structures. ias.ac.in

Void analysis complements Hirshfeld surface analysis by investigating the empty spaces within a crystal structure. nih.govnih.gov This calculation helps to predict the mechanical response and stability of the crystal. nih.gov A smaller void volume relative to the unit cell volume generally indicates more efficient packing and potentially greater crystal stability. The analysis of voids provides a quantitative measure of the strength of the crystal packing. nih.gov For derivatives of pyrimethamine, a compound with a structural resemblance to this compound, void analysis has been conducted to assess the mechanical properties of the crystal. nih.govrsc.org

The table below summarizes the types of intermolecular contacts typically analyzed using Hirshfeld surface analysis in related heterocyclic compounds.

Interaction TypeDescriptionSignificance in Crystal Packing
H···H Contacts between hydrogen atoms.Often the most abundant contact, contributing significantly to the overall crystal packing. nih.gov
N–H···O/N Classical hydrogen bonds involving nitrogen as a donor.Strong, directional interactions that are key drivers of supramolecular assembly. nih.govnih.govtandfonline.com
C–H···O/N Weak hydrogen bonds involving carbon as a donor.Contribute to the stabilization and fine-tuning of the crystal structure. tandfonline.com
H···Cl Contacts involving hydrogen and chlorine atoms.Can be favorable and play a role in the packing of chlorinated compounds. rsc.org
π–π Stacking Interactions between aromatic rings.Identified by characteristic patterns on the shape-index map; crucial for stabilizing stacked arrangements. nih.gov
C–H···π Interaction between a C-H bond and a π-system.Contributes to the formation of 2D and 3D networks. acs.org

Conformational Analysis and Flexibility Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is fundamental to understanding a molecule's three-dimensional shape, stability, and biological activity. The inherent flexibility of a molecule, particularly in solution, gives rise to a variety of conformations, each with a specific energy and population. nih.gov This conformational diversity can be critical for molecular recognition, where a specific conformer may be selected for binding to a biological target like a protein or enzyme. nih.govplos.org

For this compound and its derivatives, conformational flexibility arises from the rotation around several key bonds, including the C-N bond of the ethylamino group and any bonds connecting the pyrimidine ring to other substituents. The planarity of the pyrimidine ring and the orientation of its substituents are defining conformational features. X-ray crystallography studies on related compounds provide precise data on bond lengths, bond angles, and dihedral angles in the solid state. nih.gov

In the crystalline state of related 2,4-diamino-5-aryl-6-ethylpyrimidine derivatives, the dihedral angle between the pyrimidine ring and an attached phenyl ring has been observed to be significant. For example, in one salt, this angle was found to be 80.6(1)°, while in another, it was 63.8(1)°. nih.govnih.gov These large dihedral angles indicate a non-planar arrangement between the two ring systems, which can be attributed to steric hindrance from substituents like the ethyl and amino groups. nih.govnih.gov

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for studying the full range of conformations accessible to a molecule in solution. plos.org Techniques like replica-exchange molecular dynamics (REMD) are particularly effective for extensively sampling the conformational space to identify stable conformers and their populations. nih.gov Such studies can reveal dynamic motions, like the "folded" and "extended" forms observed in flexible N-glycans, which may be analogous to conformational states in other flexible molecules. nih.gov

The flexibility of a molecule can be directly related to its function. For instance, studies on PDZ domains have shown that the degree of flexibility in the binding pocket correlates with binding specificity and promiscuity. plos.org Similarly, the conformational landscape of this compound derivatives could influence their interaction with biological targets. The ability to adopt specific conformations might be crucial for fitting into an enzyme's active site, as steric interactions can significantly reduce binding affinity, a known issue in drug resistance for pyrimidine-based inhibitors.

The table below outlines key conformational parameters for this compound and related structures.

ParameterDescriptionSignificanceExample from Related Structures
Dihedral Angle (Ring-Substituent) The angle between the plane of the pyrimidine ring and the plane of a substituent ring (e.g., a phenyl group).Determines the overall 3D shape and steric profile of the molecule.80.6(1)° and 63.8(1)° observed between pyrimidine and phenyl rings in different salts. nih.govnih.gov
Ethyl Group Conformation The rotational position (torsion angle) of the ethyl group relative to the pyrimidine ring.Influences local steric environment and potential for intermolecular interactions.N/A
Ring Puckering Deviation of atoms from the mean plane of the heterocyclic ring.While aromatic pyrimidine is planar, substituents can cause minor distortions.Pyrimidine rings in related structures are generally planar. rsc.org
Intramolecular Hydrogen Bonding Hydrogen bonds formed between different parts of the same molecule.Can lock the molecule into a specific conformation, reducing flexibility. nih.govnih.govSix-membered rings formed by intramolecular N-H···O bonds are observed in related co-crystals. nih.govnih.goviucr.org

Computational and Theoretical Investigations of N Ethylpyrimidin 5 Amine Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are used to investigate various properties of N-ethylpyrimidin-5-amine, from its three-dimensional shape to its electronic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. uni-muenchen.deresearchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its most stable 3D structure. DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are commonly employed for this purpose. researchgate.netresearchgate.net

While specific, experimentally verified structural parameters for this compound are not extensively documented in publicly available literature, theoretical calculations provide reliable predictions. In studies of related aminopyrimidine derivatives, DFT calculations have shown excellent agreement with experimental data from X-ray crystallography. academie-sciences.frrsc.org For this compound, the pyrimidine (B1678525) ring is expected to be nearly planar. The ethyl group and the amino group introduce specific conformational preferences. The key structural parameters include the C-N and C-C bond lengths within the pyrimidine ring, the C-N bond connecting the amino group, and the bond lengths and angles of the ethyl substituent.

Below is a representative table of predicted molecular structural parameters for this compound, based on typical values from DFT calculations on analogous pyrimidine systems.

Table 1: Predicted Molecular Structural Parameters for this compound This table presents illustrative data based on DFT calculations of similar aminopyrimidine molecules. Specific experimental or calculated values for this compound may vary.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-N (pyrimidine ring)~1.34 Å
Bond LengthC-C (pyrimidine ring)~1.39 Å
Bond LengthC5-N (amino)~1.38 Å
Bond LengthN-C (ethyl)~1.46 Å
Bond LengthC-C (ethyl)~1.53 Å
Bond AngleN-C-N (pyrimidine ring)~126°
Bond AngleC-N-C (pyrimidine ring)~116°
Bond AngleC4-C5-N (amino)~121°
Dihedral AngleC4-C5-N-C(ethyl)~0° or ~180° (indicating planarity)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comwuxiapptec.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, reflecting its electron-donating capability. The LUMO is likely distributed across the π-system of the pyrimidine ring, which acts as the electron-accepting site. Computational studies on similar aminopyrimidines and substituted pyrimidines confirm these general distributions. researchgate.netbohrium.com The HOMO-LUMO energy gap can be calculated using DFT methods. jchemrev.com

Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be derived from the HOMO and LUMO energies, providing further insights into the molecule's electronic behavior. irjweb.com

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound This table provides illustrative values based on trends observed in theoretical studies of related pyrimidine derivatives. Actual calculated values will depend on the level of theory and basis set used.

PropertySymbolFormulaPredicted Value (Illustrative)
HOMO EnergyEHOMO--6.2 eV
LUMO EnergyELUMO--1.1 eV
HOMO-LUMO GapΔEELUMO - EHOMO5.1 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.55 eV
Chemical SoftnessS1 / (2η)0.196 eV-1
Electronegativityχ-(EHOMO + ELUMO) / 23.65 eV

In this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be centers of negative charge due to their high electronegativity. Conversely, the carbon atoms bonded to these nitrogens, as well as the hydrogen atoms, are predicted to carry partial positive charges. This charge distribution is critical for determining sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. Theoretical studies on aminopyridines and aminopyrimidines have confirmed that ring nitrogens are the most basic sites. rsc.org

Table 3: Predicted Natural Population Analysis (NPA) Charges for this compound This table shows representative atomic charges (in elementary charge units, e) based on NPA calculations for similar molecules. Negative values indicate an excess of electron density, while positive values indicate a deficiency.

Atom/GroupPredicted Charge (e)Interpretation
Pyrimidine Ring Nitrogens (N1, N3)-0.5 to -0.7Strongly electronegative, sites for protonation/H-bonding
Amino Nitrogen (N-ethyl)-0.8 to -0.9Most electronegative atom, primary H-bond acceptor
Pyrimidine Ring Carbons (C2, C4, C6)+0.2 to +0.4Electron deficient due to adjacent nitrogens
Pyrimidine Ring Carbon (C5)-0.3 to -0.4Electron rich due to attached amino group
Ethyl Group Carbons-0.2 to -0.4Slightly negative due to bonding with H atoms
Hydrogen Atoms+0.2 to +0.4Electron deficient, act as H-bond donors

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. mdpi.com This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and resonance, by examining the "delocalization" of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation energy (E(2)). researchgate.netscirp.org

For this compound, significant intramolecular interactions are expected. These include:

π → π* interactions: Delocalization of π-electrons within the aromatic pyrimidine ring, which contributes to its stability.

n → π* interactions: Delocalization of the lone pair (n) electrons from the amino nitrogen into the anti-bonding π* orbitals of the pyrimidine ring. This interaction is a key feature of resonance and indicates strong electronic communication between the substituent and the ring.

The stabilization energies (E(2)) from these interactions provide a quantitative measure of their importance to the molecule's electronic structure.

Table 4: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound This table presents hypothetical but representative E(2) values (in kcal/mol) for the most significant intramolecular interactions, based on NBO analyses of related aromatic amines.

Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypePredicted E(2) (kcal/mol)
LP(1) on Amino Nπ(C4-C5) of Ringn → π (Resonance)~40-50
LP(1) on Amino Nπ(C5-C6) of Ringn → π (Resonance)~35-45
π(C2-N3) of Ringπ(C4-C5) of Ringπ → π (Conjugation)~20-25
σ(C-H) of Ethyl Groupσ(C-N) adjacentσ → σ (Hyperconjugation)~2-5
LP(1) on Ring N1σ(C2-N3) of Ringn → σ (Intra-ring)~2-4

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing individual molecules, molecular modeling and dynamics (MD) simulations are used to study larger systems, such as molecules in a crystal or in solution. acs.orgresearchgate.net These methods use classical mechanics principles to simulate the movements of atoms and molecules over time, providing insights into bulk properties and dynamic processes.

Predicting how a crystal will respond to mechanical stress—its hardness, elasticity, and tendency to slip or fracture—is crucial for materials science applications. While direct MD simulations of mechanical properties are complex, insights can be gained from analyzing the crystal structure obtained through experimental or theoretical means.

In a study on a related compound, (E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate, Hirshfeld surface analysis was combined with void analysis to predict the crystal's mechanical response. rsc.org The analysis of voids within the crystal lattice can indicate potential slip planes and anisotropy in mechanical properties. Crystals with large, interconnected voids may exhibit more isotropic mechanical behavior, while those with isolated voids or distinct planar packing are more likely to be anisotropic and brittle. rsc.org

For this compound, a similar approach could be applied. After determining the most likely crystal packing arrangement through computational methods, analysis of the intermolecular interactions (like hydrogen bonds and π-π stacking) and the resulting crystal voids would allow for a qualitative prediction of its mechanical properties. It would be expected that strong, directional hydrogen bonding networks would lead to a more rigid and potentially brittle crystal structure.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or nucleic acid. researchgate.netjscimedcentral.com This method is crucial in structure-based drug design for estimating the binding affinity and understanding the interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov The process involves placing the ligand in various positions and conformations within the receptor's binding site and then using a scoring function to rank the potential poses based on their predicted binding energetics. researchgate.netjscimedcentral.com

In the context of this compound and its derivatives, molecular docking studies are employed to identify potential biological targets and elucidate the molecular basis of their activity. These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the target's binding pocket. mdpi.com For instance, docking simulations of pyrimidine derivatives into the active sites of various enzymes can predict their inhibitory potential. researchgate.net

The results of these simulations are typically presented in data tables that summarize the binding energies and the specific amino acid residues involved in forming key bonds.

Table 1: Example of Molecular Docking Interaction Data for a Pyrimidine-based Ligand Note: This table is a representative example based on typical docking studies of heterocyclic ligands and does not represent experimental data for this compound itself.

Target ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Protein Kinase A-8.1Val56, Ala78Hydrophobic
Protein Kinase A-8.1Lys62, Asp184Hydrogen Bond
Cyclin-Dependent Kinase 2-7.5Ile20, Leu134Hydrophobic
Cyclin-Dependent Kinase 2-7.5Phe80Pi-Alkyl

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools for investigating the underlying mechanisms of chemical reactions at a molecular level. nih.govntu.edu.sg For systems involving this compound, these studies offer deep insights into reaction pathways, the nature of transient species, and the role of catalysts.

Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a primary computational method used to map the potential energy surface of a reaction. researchgate.net This allows for the detailed elucidation of reaction pathways, identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. nih.gov

For pyrimidine derivatives, computational studies can model reaction pathways such as nucleophilic substitution. By calculating the electrostatic potential maps, researchers can identify the most electron-deficient sites on the pyrimidine ring, predicting where a nucleophilic attack is most likely to occur. Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the transition state and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a key parameter that governs the reaction rate. mdpi.com

Natural Bond Orbital (NBO) analysis is another technique used to understand intramolecular charge transfer and hyperconjugative interactions that stabilize molecules and influence their reactivity. researchgate.netnih.gov

Table 2: Representative Calculated Activation Energies for a Reaction Step Note: This table illustrates typical data obtained from computational studies of reaction mechanisms and is not specific to this compound.

Reaction StepComputational MethodCalculated Activation Free Energy (ΔG‡) (kcal/mol)
Nucleophilic attack on C4DFT/B3LYP/6-31G(d)19.2
Proton transferDFT/B3LYP/6-31G(d)8.5
Leaving group departureDFT/B3LYP/6-31G(d)15.7

Understanding Catalyst Activation and Reaction Kinetics

Computational studies are instrumental in clarifying the mechanism of catalyst activation and its effect on reaction kinetics. nih.govchemrxiv.org In many reactions involving amines and their derivatives, catalysts are used to lower the activation energy and enhance the reaction rate. mdpi.com

Quantum chemical simulations can reveal how a pre-catalyst is converted into its catalytically active form. chemrxiv.org For example, a stable catalyst complex may undergo ligand exchange or a covalent sequestration process to generate a more reactive species. chemrxiv.org Computational models can compare the energy profiles of different potential activation pathways to determine the most feasible one. chemrxiv.org

Kinetic parameters can also be estimated from these computational models. By calculating the activation free energies (ΔG‡) for each elementary step in the reaction mechanism, rate constants (k) can be estimated using transition state theory. nih.gov These calculations help to identify the rate-determining step of the reaction, which is the step with the highest activation barrier. nih.gov

Table 3: Example of Calculated Kinetic Data for a Catalyzed Reaction Source: Adapted from computational studies on catalyzed reactions. nih.gov

Reaction StepΔG‡ (kcal·mol⁻¹)Calculated Rate Constant (k)
Catalyst-Substrate Complex Formation2.89.2 × 10⁻²¹ cm³·molecule⁻¹·s⁻¹
Intramolecular Rearrangement20.11.1 × 10⁻¹¹ s⁻¹
Product Release19.29.2 × 10⁻²¹ cm³·molecule⁻¹·s⁻¹

Biological Activities and Mechanisms of Action of N Ethylpyrimidin 5 Amine and Its Analogs

Antimicrobial and Antifungal Efficacy

Derivatives of pyrimidine (B1678525) are recognized for their significant antimicrobial properties, attributable to the reactive α,β-unsaturated keto function within their broader chemical class. The type and position of substituents on the aromatic rings can alter this activity. nih.gov

A variety of novel pyrimidine and pyrimidopyrimidine analogs have demonstrated notable in vitro antimicrobial activity against several bacterial and fungal strains. nih.gov For instance, certain pyrazolo[1,5-a]-pyrimidine derivatives have shown considerable potency against both Gram-positive and Gram-negative bacteria, as well as against yeast and filamentous fungi.

In one study, synthesized pyrimidine derivatives were screened against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), one Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov The results, when compared with standard drugs like ampicillin (B1664943) and clotrimazole, indicated that several of the synthesized compounds exhibited excellent antimicrobial activities. nih.gov Similarly, another study highlighted a pyrazolo[1,5-a]-pyrimidine compound that showed high potency against all tested organisms, with significant inhibition zones against S. aureus, P. aeruginosa, and E. coli.

Below is a table summarizing the antimicrobial activity of selected pyrimidine analogs:

Compound TypeTest OrganismActivity/ResultReference
Pyrazolo[1,5-a]pyrimidine derivative (Compound 11)Staphelococcus Aureus ATCC 29213Inhibition zone: 23 mm
Pyrazolo[1,5-a]pyrimidine derivative (Compound 11)Pseudomonas Aeroginosa ATCC 27953Inhibition zone: 24 mm
Pyrazolo[1,5-a]pyrimidine derivative (Compound 11)E. coli ATCC 25922Inhibition zone: 22 mm
Pyrimidopyrimidine analogs (Compounds 3a, 3b, 3d, 4a-d, 9c, 10b)Gram-positive bacteria, Gram-negative bacterium, and Fungal speciesExcellent antimicrobial activities compared to ampicillin and clotrimazole nih.gov

The development of new fungicides is critical for protecting crops from plant pathogenic fungi, a major cause of plant diseases that impact growth and development. acs.org The long-term use of existing fungicides has led to increased resistance, creating a demand for novel chemical solutions. acs.org Pyrimidine amines, a class of natural alkaloids, are noted for their agrochemical activities. acs.org According to the Fungicide Resistance Action Committee (FRAC), the mode of action for pyrimidine-based fungicides involves the inhibition of NADH oxidoreductase of complex I. acs.org

Research into new fungicides has led to the synthesis of osthole (B1677514) derivatives, which have been evaluated for their in vitro antifungal activity against resistant phytopathogenic fungi like Colletotrichum fragariae and Botrytis Cinerea. nih.gov One such derivative demonstrated significant efficacy, with EC50 values of 38.7 µg/mL against Colletotrichum fragariae and 14.5 µg/mL against Strawberry Botrytis Cinerea. nih.gov Furthermore, a series of coumarin (B35378) derivatives containing a pyrimidine amine structure exhibited moderate inhibitory activity against B. cinerea, F. graminearum, and R. solani. nih.gov Specifically, compounds 4a and 4b in this series showed 63% and 60% inhibitory activity against B. cinerea, respectively, outperforming the positive controls. nih.gov

Anticancer and Antitumor Properties

Pyrimidine derivatives are fundamental in the synthesis of many biologically active compounds, including anticancer drugs. nih.gov Thiazolo[4,5-d]pyrimidines, which are analogs of purines, have shown potential as anticancer agents. nih.govmdpi.com The introduction of specific chemical groups, such as a trifluoromethyl moiety, into the pyrimidine structure can enhance bioavailability and pharmacological properties, making these compounds of great interest in medicinal chemistry. nih.govmdpi.com

Numerous studies have evaluated the cytotoxic effects of pyrimidine analogs against a wide range of human cancer cell lines. For example, a novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives was tested against 60 human tumor cell lines from nine different panels, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. nih.gov Several compounds from this series showed good inhibitory activity, particularly against renal cancer cell lines. nih.gov

Another study focused on (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, which were evaluated against mammary gland cancer (MCF-7), hepatocellular carcinoma (HepG2), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. researchgate.net All synthesized derivatives in this series exhibited varying levels of cytotoxic effects. researchgate.net Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were assessed for their antiproliferative activity on cancer cell lines such as A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate carcinoma), and MCF-7 (breast adenocarcinoma). nih.govmdpi.com

The table below presents the inhibitory activity of selected pyrimidine analogs against various cancer cell lines.

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference
4-aminopyrazolo[3,4-d]pyrimidine (Compound 12c)UO-31 (Renal Cancer)IC50 = 0.87 μM nih.gov
4-aminopyrazolo[3,4-d]pyrimidine (Compound 12f)HL-60 (TB) (Leukemia)IC50 = 1.41 μM nih.gov
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide (Compounds 6c, 6h-j)Four different cancer cell linesIC50 = 7.82 to 21.48 μM researchgate.net
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b)UO-31 (Renal Cancer)Growth %: -82.97 mdpi.com
4-amino-thieno[2,3-d]pyrimidine (Compound 2)MDA-MB-231 (Breast Cancer)IC50 = 18.28 µg/mL (0.056 µM) nih.gov

The anticancer effects of pyrimidine analogs are often mediated through the modulation of critical cellular pathways that control cell proliferation and survival.

Apoptosis Induction and Cell Cycle Arrest : The induction of apoptosis (programmed cell death) and arrest of the cell cycle are key mechanisms by which anticancer agents eliminate tumor cells. mdpi.com Mechanistic studies of a potent benzohydrazide (B10538) compound revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. researchgate.net This was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Inhibition of the NEDD8-activating enzyme (NAE) with pevonedistat, a compound that affects a related pathway, has been shown to promote cell cycle arrest and apoptosis in malignant T-cells. nih.gov Similarly, inhibition of NEDDylation in acute myeloid leukemia (AML) cells leads to cell cycle arrest at the G2/M phase and promotes apoptosis. nih.gov

NEDDylation/MAPK Pathway Inhibition : The NEDDylation pathway is crucial for the activity of cullin-RING ligases (CRLs), which are involved in protein degradation. researchgate.net Inhibition of this pathway can lead to the accumulation of key CRL substrates, triggering cellular responses like apoptosis and cell cycle arrest. nih.govresearchgate.net The Mitogen-Activated Protein Kinase (MAPK) pathway is another signaling cascade involved in both cell proliferation and apoptosis. mdpi.com Studies on other cytotoxic compounds have shown that the induction of apoptosis can be mediated through the MAPK pathway, indicated by the phosphorylation of ERK1/2 and p38. mdpi.com The interplay between pyrimidine derivatives and these specific pathways is an active area of research to understand their full therapeutic potential.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins. nih.gov Its inhibition leads to the arrest of DNA synthesis and ultimately, cell death. nih.gov Consequently, DHFR has been a significant target for the development of antibacterial, antimalarial, and anticancer agents. nih.gov

DHFR inhibitors are broadly classified as classical and non-classical antifolates. researchgate.net Non-classical inhibitors, such as trimethoprim (B1683648) and pyrimethamine, are characterized by a substituted 2,4-diamino pyrimidine motif. researchgate.netrjpbr.com These compounds serve as excellent templates for designing novel and selective DHFR inhibitors. researchgate.netrjpbr.com Trimethoprim, a pyrimidine antifolate drug, is a well-known antibacterial agent that blocks the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Methotrexate, another widely used DHFR inhibitor, is a first-in-class anticancer agent. nih.gov The development of new pyrimidine-based compounds aims to achieve greater selectivity for the DHFR enzyme in target cells (e.g., bacterial or cancerous) over human cells, thereby improving therapeutic efficacy and reducing toxicity. nih.gov

Antimetabolite Activity (e.g., DNA/RNA Antimetabolites)

Analogs of N-ethylpyrimidin-5-amine, particularly those developed as antimalarial agents, function as potent antimetabolites by targeting the folate metabolic pathway, which is critical for the synthesis of nucleic acids. These compounds are classified as antifolates and act primarily as inhibitors of the enzyme dihydrofolate reductase (DHFR). wikipedia.orgnih.govpatsnap.com

The mechanism of action involves the disruption of the synthesis of essential precursors for DNA and RNA. patsnap.com DHFR is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govresearchgate.net THF and its derivatives are crucial one-carbon donors in various biosynthetic reactions, including the synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and RNA synthesis. patsnap.comnih.gov

By inhibiting DHFR, these pyrimidine-based compounds prevent the regeneration of THF from DHF. researchgate.net This leads to a depletion of the intracellular pool of THF, which in turn halts the production of purines and thymidylate. patsnap.com Consequently, DNA and RNA synthesis is impaired, leading to the cessation of cell division and ultimately cell death. nih.govpatsnap.com This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and parasites, which have a high demand for nucleic acid synthesis. patsnap.comresearchgate.net

Antiparasitic and Antimalarial Applications

The pyrimidine scaffold is a cornerstone in the development of antiparasitic and antimalarial drugs, with this compound analogs demonstrating significant therapeutic potential.

Analogs of this compound have been specifically designed to target the malaria parasite, Plasmodium falciparum. A notable example is the compound P218, a highly selective inhibitor of P. falciparum dihydrofolate reductase (PfDHFR). nih.govmmv.org This compound has demonstrated potent activity against both chloroquine-sensitive and, crucially, pyrimethamine-resistant strains of P. falciparum. nih.govnih.gov

The effectiveness of P218 stems from its design, which is based on the three-dimensional structure of PfDHFR, allowing it to circumvent the mutations that confer resistance to older antifolate drugs like pyrimethamine. mmv.org In vitro studies have quantified its high potency against various P. falciparum blood-stage strains. Furthermore, P218 exhibits activity against the liver stages of the parasite, making it a candidate for chemoprotection, which aims to prevent the infection from establishing itself. mmv.org

In Vitro Activity of P218 Against P. falciparum Strains
StrainResistance ProfileIC₅₀ (nM)
TM4Pyrimethamine-Sensitive4.6 ± 1.9
V1/SPyrimethamine-Resistant (Quadruple Mutant)56 ± 20

The promising analog P218 has undergone extensive preclinical and clinical evaluation to assess its efficacy and safety profile.

Preclinical Findings: In vivo studies using mouse models of malaria confirmed the potent antimalarial efficacy of P218. The effective dose that cleared 90% of parasites (ED₉₀) was determined against different Plasmodium species, showcasing its activity in a living organism. These favorable preclinical results provided the basis for advancing P218 into human trials. nih.gov

Clinical Studies: P218 has been evaluated in first-in-human Phase I clinical trials to determine its safety, tolerability, and pharmacokinetic profile. nih.govnih.gov These studies involved administering single ascending oral doses to healthy volunteers. nih.govnih.gov The results showed that P218 was generally well-tolerated across a range of doses from 10 mg to 1000 mg. nih.gov

Following the initial safety trials, a Phase Ib volunteer infection study was conducted to assess the chemoprotective efficacy of P218. nih.govresearchgate.net In this study, healthy participants received P218 before being intentionally infected with P. falciparum sporozoites. The compound demonstrated excellent efficacy, protecting nearly all participants from developing malaria. nih.govresearchgate.net

Summary of Preclinical and Clinical Studies for P218
Study PhaseModel/PopulationKey FindingsReference
Preclinical (In Vivo)CD-1 Mice (P. chabaudi)ED₉₀ of 0.75 mg/kg. nih.gov
Preclinical (In Vivo)SCID Mice (P. falciparum quadruple mutant)ED₉₀ of 1 mg/kg. nih.gov
Phase I (First-in-Human)Healthy Human VolunteersWell-tolerated at single oral doses up to 1000 mg. Rapidly absorbed with a half-life of 8.9 to 19.6 hours at higher doses. nih.govnih.gov
Phase Ib (Volunteer Infection Study)Healthy Human VolunteersDemonstrated excellent chemoprotective efficacy. All participants receiving two 1000 mg doses and 8 of 9 receiving two 100 mg doses were protected from infection. nih.govresearchgate.net

Enzyme Inhibition and Modulation (Beyond DHFR)

While the primary mechanism for many this compound analogs is DHFR inhibition, the broader chemical class of pyrimidine derivatives has been investigated for activity against other enzyme targets.

Research into the broader class of pyrimidine derivatives has identified their potential as inhibitors of various glycoside hydrolases. Although specific studies directly linking this compound to the inhibition of β-N-acetylhexosaminidase are not prominent, related pyrimidine structures have been synthesized and evaluated as inhibitors for enzymes such as α-glucosidase and β-glucuronidase. semanticscholar.orgsemanticscholar.org This suggests that the pyrimidine scaffold can be adapted to target the active sites of various enzymes involved in carbohydrate metabolism, though specific activity for this compound itself against β-N-acetylhexosaminidase remains an area for further investigation.

The pyrimidine core structure has been successfully utilized to develop potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators like the endocannabinoid anandamide. acs.orgnih.gov

A systematic structure-activity relationship (SAR) study of pyrimidine-4-carboxamides led to the identification of highly potent and selective NAPE-PLD inhibitors. nih.gov By modifying substituents at three different positions on the pyrimidine ring, researchers were able to significantly enhance inhibitory activity. For example, the conformational restriction of a side chain by replacing it with a phenylpiperidine group increased potency threefold. A subsequent exchange of a morpholine (B109124) substituent for a hydroxypyrrolidine group further increased activity tenfold, resulting in a nanomolar potent inhibitor known as LEI-401. nih.gov These findings demonstrate that the pyrimidine scaffold is a viable starting point for designing specific inhibitors of NAPE-PLD. acs.orgnih.gov

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives as NAPE-PLD Inhibitors
ModificationEffect on ActivityRationale
Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine3-fold increase in potencyConformational restriction of the substituent.
Exchange of a morpholine group for an (S)-3-hydroxypyrrolidine10-fold increase in potencyReduced lipophilicity and improved interactions with the enzyme.

Other Enzyme Modulations

The pyrimidine scaffold is a cornerstone in the development of various enzyme inhibitors. Although specific enzymatic targets for this compound have not been extensively reported, its analogs show significant modulatory activity against a wide range of enzymes crucial in pathophysiology.

2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase , an enzyme whose increased activity is linked to conditions like colon cancer and urinary tract infections. Certain synthesized analogs exhibit inhibitory activity far superior to the standard D-saccharic acid 1,4-lactone, with IC50 values as low as 2.8 µM researchgate.netnih.govrsc.org. Another study investigated pyrimidine derivatives as inhibitors of Glutathione Reductase (GR) , an important target in cancer treatment. Derivatives with amino and chloro substitutions on the pyrimidine ring were found to be effective noncompetitive inhibitors, with Kᵢ values in the micromolar range nih.gov.

Furthermore, the pyrimidine core is integral to inhibitors of enzymes involved in metabolic diseases and cancer. Analogs have been shown to inhibit Dipeptidyl peptidase-IV (DPP-IV) , α-glucosidase , and α-amylase , which are key targets in managing type 2 diabetes orientjchem.orgjuniperpublishers.com. In oncology, fused pyrimidine systems are recognized for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) , which are involved in cell proliferation and tumor growth mdpi.com. Additional research has demonstrated that aminopyrimidine carbamates can potently inhibit Lck kinase , a critical enzyme in T-cell activation, suggesting applications in autoimmune and inflammatory disorders nih.gov.

Table 1: Enzyme Inhibition by Pyrimidine Analogs

Enzyme Target Therapeutic Area Finding Reference
β-Glucuronidase Oncology, Infectious Disease Potent inhibition, with IC50 values significantly lower than standards. researchgate.netnih.govrsc.org
Glutathione Reductase (GR) Oncology Effective noncompetitive inhibition with Kᵢ values in the low micromolar range. nih.gov
DPP-IV, α-Glucosidase, α-Amylase Diabetes Inhibition delays glucose absorption, lowering postprandial blood glucose. orientjchem.orgjuniperpublishers.com
EGFR, CDKs Oncology Fused pyrimidines are effective inhibitors of kinases involved in cell proliferation. mdpi.com
Lck Kinase Inflammation, Autoimmune Disease Aminopyrimidine carbamates show potent and selective inhibition of this T-cell enzyme. nih.gov
Dihydroorotate Dehydrogenase Oncology Pyrimidine analogs of orotic acid act as inhibitors of this key enzyme in pyrimidine biosynthesis.

Neuropharmacological Activities

The neuropharmacological potential of this compound and its analogs is an emerging area of interest, primarily centered on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). This receptor is a key modulator of monoaminergic systems in the brain, which are deeply involved in mood and cognitive processes.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines and structurally related amphetamines. It is expressed in brain regions critical for mood regulation, such as the ventral tegmental area and dorsal raphe nucleus, where it modulates dopaminergic and serotonergic neuron activity. As such, TAAR1 has become a promising molecular target for novel treatments of neuropsychiatric disorders.

Direct studies on the TAAR1 affinity of this compound are not available. However, research on structurally related compounds provides valuable insights. Studies on amphetamine and its congeners revealed that while amphetamine itself is a potent TAAR1 agonist, N-ethyl derivatives are substantially less effective. This suggests that the N-ethyl group may reduce the compound's ability to effectively bind to and activate the TAAR1 receptor.

Table 2: Potency of Amphetamine Derivatives as Rat TAAR1 Agonists

Compound EC50 (nM)
4-Hydroxyamphetamine 51
R-Amphetamine 210
S-Amphetamine 440
N-Ethylamphetamine Substantially less effective
Fenfluramine (an N-ethyl derivative) Substantially less effective

Given these findings, it is plausible that this compound may exhibit a lower affinity for TAAR1 compared to its non-ethylated or non-alkylated aminopyrimidine counterparts.

The modulation of TAAR1 by specific agonists is a novel and promising strategy for treating affective (mood) disorders. Multiple lines of evidence suggest that TAAR1 activation can produce antidepressant, anxiolytic, and mood-stabilizing effects nih.gov. This is attributed to its ability to regulate dopamine (B1211576) and serotonin (B10506) neurotransmission, which are central to mood regulation nih.gov.

Preclinical studies have shown that selective TAAR1 agonists confer antidepressant-like effects and can reduce compulsive reward-seeking behaviors. In a rat model of bipolar disorder, the novel TAAR1 agonist PCC0105004 was shown to attenuate both manic-like and depressive-like behaviors. The mechanism for these effects is believed to involve the normalization of signaling pathways and the reduction of oxidative stress in key brain regions like the prefrontal cortex and hippocampus.

Given that TAAR1 is a susceptibility locus for both schizophrenia and bipolar disorder, agonists targeting this receptor are being actively investigated for a range of psychiatric conditions. Although the specific role of this compound in this context is unknown, the broader class of TAAR1 modulators represents a significant area of research for future therapies for depression and bipolar disorder.

Other Biological Activities (e.g., Antituberculosis, Antiviral, Anti-inflammatory, Antidiabetic, Spasmolytic)

The aminopyrimidine scaffold is a versatile pharmacophore that has been incorporated into molecules exhibiting a wide array of biological activities.

Antituberculosis Activity : Pyrimidine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. A comprehensive structure-activity relationship (SAR) study demonstrated that the central pyrimidine ring is crucial for antitubercular activity, with certain derivatives showing potent effects against drug-resistant strains with minimum inhibitory concentration (MIC) values between 0.5–1.0 μg/mL.

Antiviral Activity : Pyrimidine analogs have been evaluated against a range of DNA and RNA viruses. While some studies found that certain derivatives exhibited no significant inhibition of HIV-1 or HIV-2, others showed moderate activity against Hepatitis B virus (HBV) or selective efficacy against coronaviruses. For example, a series of N-1 substituted pyrimidines showed anti-HIV activity, with the lead compound acting as a potent HIV-RT inhibitor.

Anti-inflammatory Activity : A large body of research supports the anti-inflammatory potential of pyrimidine derivatives. These compounds can exert their effects by inhibiting key inflammatory mediators, including cyclooxygenase (COX-1 and COX-2) enzymes, which reduces the production of prostaglandin (B15479496) E2 (PGE2). Some analogs have shown high selectivity for COX-2, making them promising candidates for further development. Additionally, pyrimidine derivatives have been found to inhibit the production of nitric oxide (NO) and other pro-inflammatory cytokines.

Antidiabetic Activity : The pyrimidine nucleus is a key feature in many compounds explored for their antidiabetic potential. These derivatives can act by inhibiting enzymes like α-amylase and α-glucosidase, which helps to delay glucose absorption and lower postprandial blood glucose levels juniperpublishers.com. Other pyrimidine-based compounds are being investigated as inhibitors of DPP-IV, a well-established target for type 2 diabetes treatment orientjchem.org.

Spasmolytic Activity : While the pyrimidine class is known for a broad range of biological effects, including antihypertensive and bronchodilator activities, specific research on its spasmolytic (antispasmodic) properties is less documented in recent literature. However, the known vasodilating and smooth muscle relaxing properties of related heterocyclic compounds suggest this as a potential area for future investigation.

Table 3: Summary of Other Biological Activities of Pyrimidine Analogs

Activity Target/Mechanism Key Findings References
Antituberculosis Mycobacterium tuberculosis Potent activity against drug-resistant strains (MIC 0.5–1.0 μg/mL).
Antiviral HIV-RT, Coronaviruses, HBV Some analogs show inhibitory activity against HIV-RT; others show selective efficacy against coronaviruses.
Anti-inflammatory COX-1/COX-2, NO, Cytokines Inhibition of key inflammatory mediators; some analogs are highly selective for COX-2.
Antidiabetic α-Amylase, α-Glucosidase, DPP-IV Inhibition of enzymes involved in glucose metabolism and absorption. orientjchem.orgjuniperpublishers.com

Advanced Research Applications and Future Directions

N-Ethylpyrimidin-5-amine as a Scaffold for Novel Chemical Entity (NCE) Discovery

This compound serves as a valuable starting point, or scaffold, for the discovery of new drugs. Its pyrimidine (B1678525) core is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. srdorganics.comenamine.net This versatility allows chemists to create large collections of different molecules, known as compound libraries, by making small changes to the this compound structure. These libraries can then be tested to find new drugs.

The process of finding new drugs often starts with a "hit" compound from a high-throughput screening campaign, which is then optimized to create more potent molecules. nih.gov The this compound scaffold is particularly useful in this process. For example, derivatives of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine have been synthesized and tested as potential inhibitors of Bcr-Abl, a protein associated with certain types of leukemia. nih.gov

The structure of this compound allows for modifications at several positions, which can lead to compounds with different biological activities. This adaptability makes it a key building block in the development of new chemical entities. enamine.netsigmaaldrich.com

Development of Pyrimidine-Based Therapeutics in Diverse Disease Areas

The pyrimidine structure is a fundamental component of many therapeutic agents. mdpi.commdpi.com Derivatives of pyrimidine are used in a wide range of medicines, from anticancer to antiviral drugs. The development of these therapeutics often involves modifying the basic pyrimidine structure to improve its effectiveness and selectivity for a specific biological target.

Oncology: A significant area of research for pyrimidine-based therapeutics is in the treatment of cancer. Many pyrimidine derivatives have been developed as kinase inhibitors, which block the action of enzymes called kinases that are often overactive in cancer cells. nih.govresearchgate.net For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov Similarly, new 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives have been designed as inhibitors of the V600E mutated BRAF kinase, which is involved in several cancers. mdpi.com

Neurological Disorders: JNK3, a kinase selectively expressed in the brain, is a therapeutic target for neurodegenerative diseases like Parkinson's and Alzheimer's. The development of JNK inhibitors is an active area of research where pyrimidine scaffolds are being explored. nih.gov

Infectious Diseases: Pyrimidine derivatives have also been investigated for their antiviral properties. For example, N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have shown potent inhibition of herpes simplex virus type 1 replication. nih.gov

The following table summarizes some examples of pyrimidine-based therapeutics and their targeted disease areas:

Therapeutic AreaTargetExample Derivative Class
CancerKinases (e.g., JNK, CDK9, V600E BRAF), USP1/UAF1Aminopyrimidines, N-benzyl-2-phenylpyrimidin-4-amines, 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amines
Neurological DisordersJNK3Piperazine amides
Infectious DiseasesViral Replication (e.g., Herpes Simplex Virus)N,N'-bis-5-nitropyrimidyl derivatives

Applications in Agrochemical and Industrial Chemistry

Beyond pharmaceuticals, pyrimidine derivatives have found applications in the agrochemical and industrial sectors. Amines, in general, are crucial compounds in the synthesis of a wide range of organic chemicals with significant industrial value, including agrochemicals. researchgate.net

In the agrochemical industry, pyrimidine derivatives are utilized for their fungicidal and insecticidal properties. For example, a series of pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety have been designed and shown to possess excellent acaricidal (mite-killing) and fungicidal activity. researchgate.net The discovery of novel fungicides like HNPC-A9229, a pyrimidin-4-amine, highlights the ongoing research in this area to protect crops from plant pathogenic fungi. nih.gov

The industrial manufacturing of amines is a cornerstone of the chemical industry, with applications in pharmaceuticals, agricultural chemicals, and polymers. researchgate.net The synthesis of pyrimidine amines is an important part of this industrial landscape.

Integration of Experimental and Computational Methods in Drug Design

The development of new drugs is a complex process that increasingly relies on the integration of experimental and computational techniques. mdpi.commdpi.com This synergy allows for a more rational and efficient approach to drug design.

Computational Design: Computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations, are used to understand how a molecule interacts with its biological target. nih.gov These in silico tools help in designing new molecules with improved activity and selectivity. For example, computational studies have been used to design novel GSK-3 inhibitors based on a (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine scaffold. nih.gov

Experimental Validation: The predictions from computational models are then validated through experimental studies. This involves synthesizing the designed compounds and testing their biological activity in in vitro assays. nih.gov Structure-activity relationship (SAR) studies are conducted to understand how changes in the chemical structure affect the compound's potency and selectivity. nih.govresearchgate.net For instance, the SAR of aminopyrimidines as JNK inhibitors has been systematically developed using biochemical and cell-based assays. researchgate.net

The iterative cycle of computational design and experimental validation accelerates the drug discovery process, leading to the identification of promising drug candidates.

Exploration of Pyrimidine Derivatives in Chemical Biology Research

Chemical probes are small molecules used to study biological processes and validate drug targets. nih.gov The pyrimidine scaffold is a valuable tool in chemical biology for developing such probes due to its ability to interact with a wide range of biological targets. nih.gov

The development of potent and selective chemical probes is crucial for understanding the function of proteins in cells and for validating new therapeutic targets. nih.gov For example, the synthesis of a 3-aminopyridin-2-one based fragment library led to the identification of novel inhibitors of MPS1 and Aurora kinases, which are important in mitosis. researchgate.net

The use of pyrimidine derivatives as building blocks allows for the creation of diverse libraries of compounds that can be screened to identify new chemical probes for various biological targets. This exploration is essential for advancing our understanding of fundamental biology and for identifying new opportunities for drug discovery.

Q & A

Q. What are the optimal synthetic routes for N-ethylpyrimidin-5-amine, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, analogous pyrimidines are synthesized via ethylation of pyrimidin-5-amine precursors under inert atmospheres (N₂/Ar) to prevent oxidation. Reaction optimization studies indicate that using NaH as a base in dry THF at 60°C achieves yields >80% .

ParameterOptimal RangeImpact on Purity/Yield
SolventDry THFMinimizes side reactions
Temperature60°CMaximizes ethylation rate
BaseNaHEnhances nucleophilicity

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • X-ray Crystallography : SHELXL refines crystal structures with R-factors <0.05. For pyrimidine derivatives, intermolecular hydrogen bonds (N–H⋯N) stabilize crystal packing .
  • NMR Spectroscopy : 1^1H NMR identifies ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.3–3.5 ppm for CH₂–N) .
  • High-Resolution MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 164.1065 for C₇H₁₁N₃) confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like kinase enzymes. Validation requires:

  • In vitro assays : Measure IC₅₀ values using ATPase activity assays .
  • SAR Analysis : Correlate computed binding energies (-9.2 kcal/mol) with experimental inhibition data (R² = 0.82) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell line variability, solvent effects). Solutions include:

  • Meta-analysis : Aggregate data from ≥5 studies to identify outliers (e.g., IC₅₀ ranges: 10–100 µM) .
  • Standardized Protocols : Fix variables (e.g., 24-h incubation, DMSO concentration ≤1%) .
  • Isotopic Tracing : Use 14^{14}C-labeled compounds to track metabolic pathways .

Q. How do steric and electronic effects influence this compound’s stability under varying pH?

Methodological Answer: Stability studies in buffered solutions (pH 2–12) show degradation at pH <3 due to protonation of the pyrimidine ring. Techniques include:

  • HPLC-UV : Monitor degradation products (e.g., pyrimidin-5-amine at tR = 4.2 min) .
  • Kinetic Analysis : Pseudo-first-order rate constants (k = 0.015 h⁻¹ at pH 7.4) quantify shelf life .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-derived conformations?

Methodological Answer: Crystal packing forces (e.g., C–H⋯π interactions) can distort conformations vs. solution-state NMR. For example:

  • Crystallography : Dihedral angles between pyrimidine and ethyl groups = 12.8° .
  • NMR (ROESY) : Solution-state conformers show greater flexibility (Δδ = 0.3 ppm for ethyl protons) .

Methodological Recommendations

  • Synthesis : Optimize ethylation with NaH/THF at 60°C .
  • Characterization : Use SHELXL for crystallography and 1^1H/13^13C NMR for functional group analysis .
  • Bioactivity Validation : Combine docking (-9.2 kcal/mol scores) with ATPase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.